

HPLC method development for desvenlafaxine succinate quantification

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Compound of Interest

Compound Name: *Desvenlafaxine Succinate*

Cat. No.: *B001076*

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An Application Note and Protocol for the Quantification of **Desvenlafaxine Succinate** using a Stability-Indicating HPLC Method.

Introduction

Desvenlafaxine succinate, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine and is widely used for the treatment of major depressive disorder (MDD).[1][2][3] It is a white to off-white powder that is soluble in water, with its solubility being pH-dependent.[1][2][4] Accurate and reliable quantification of desvenlafaxine in bulk drug and pharmaceutical dosage forms is critical for quality control, ensuring product safety and efficacy.

This application note details a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **desvenlafaxine succinate**. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[5][6][7]

Physicochemical Properties of Desvenlafaxine Succinate

Property	Value	Reference
Molecular Formula	$C_{16}H_{25}NO_2 \cdot C_4H_6O_4 \cdot H_2O$	[1]
Molecular Weight	399.48 g/mol	[2]
Description	White to off-white powder	[4]
Solubility	Soluble in water (pH-dependent)	[2]
Octanol:Water Partition Coefficient	0.21 (at pH 7.0)	[1]

Experimental Protocol: HPLC Method

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

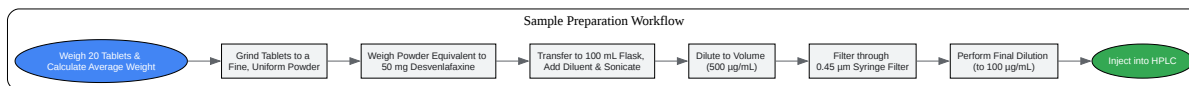
Parameter	Condition
Instrument	HPLC with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size (e.g., Kromasil, Discovery, SymmetryShield)[8][9][10]
Mobile Phase	Acetonitrile : 25 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid) in a 40:60 v/v ratio
Flow Rate	1.0 mL/min[8][11]
Injection Volume	20 μ L[9]
Column Temperature	Ambient (approx. 25°C)
Detection Wavelength	229 nm[9][12]
Run Time	~10 minutes

Reagent and Solution Preparation

- Potassium Dihydrogen Phosphate Buffer (25 mM, pH 3.5): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter and degas.
- Mobile Phase: Mix the prepared buffer and HPLC-grade acetonitrile in the specified ratio (600 mL buffer with 400 mL acetonitrile). Degas the mixture before use.
- Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
- Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of **Desvenlafaxine Succinate** reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to the mark with the diluent.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.

Sample Preparation (from 50 mg Tablets)

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 50 mg of desvenlafaxine and transfer it to a 100 mL volumetric flask.^[9]
- Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Pipette 10 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final theoretical concentration of 100 µg/mL of desvenlafaxine.



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Caption: Workflow for preparing tablet samples for HPLC analysis.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines.[7][13]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[9] A working standard solution (100 µg/mL) is injected six times.

Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	$T \leq 2.0$	1.2
Theoretical Plates (N)	$N > 2000$	6500
% RSD of Peak Area	$\leq 2.0\%$	0.8%
% RSD of Retention Time	$\leq 1.0\%$	0.3%

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[14] Forced degradation studies were conducted by subjecting the drug substance to various stress conditions.[15][16]

Stress Condition	Conditions	Observation
Acid Hydrolysis	0.5 N HCl at 70°C for 2 hours	Significant degradation observed[15]
Base Hydrolysis	1.0 N NaOH at 70°C for 12 hours	Significant degradation observed[15]
Oxidative Degradation	3% H ₂ O ₂ at 50°C for 2 hours	Significant degradation observed[15]
Thermal Degradation	80°C for 10 days	No significant degradation
Photolytic Degradation	UV light (315-400 nm) for 10 days	No significant degradation

Result: The chromatograms showed that the degradation product peaks were well-resolved from the main desvenlafaxine peak, proving the method is stability-indicating. No interference from placebo was observed at the retention time of the analyte.

Linearity

The linearity of the method was evaluated by analyzing seven concentrations of **desvenlafaxine succinate** ranging from 20 to 160 µg/mL.[8]

Parameter	Result
Concentration Range	20 - 160 µg/mL
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = mx + c

Accuracy (% Recovery)

Accuracy was determined by the standard addition method, spiking a placebo preparation with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration).

Level	Amount Added (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	80	79.8	99.75%
100%	100	100.3	100.30%
120%	120	119.5	99.58%
Mean % Recovery	99.88%		

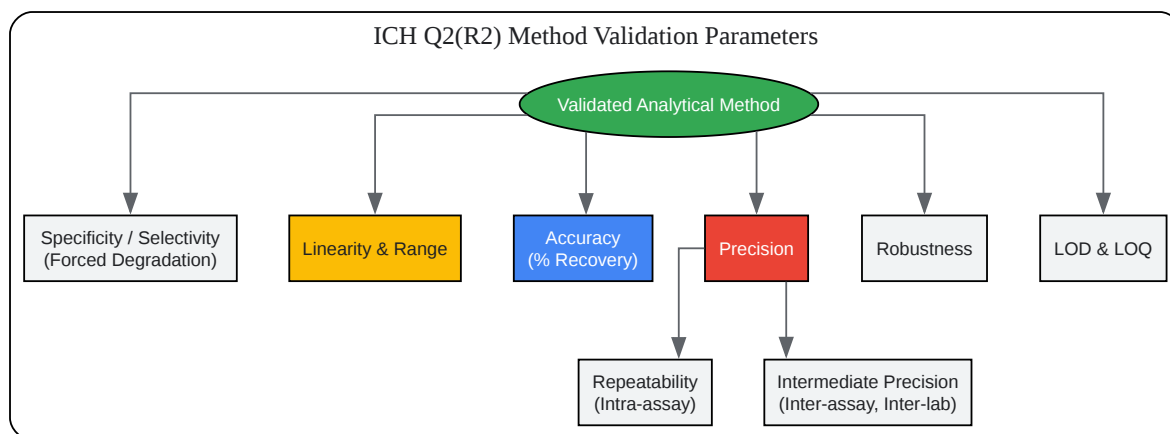
Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day Precision): Six sample preparations from the same batch were analyzed on the same day.
- Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Type	% RSD of Assay Results
Repeatability	0.9%
Intermediate Precision	1.3%

Acceptance Criteria: The % RSD should not be more than 2.0%.



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Caption: Logical relationship of analytical method validation parameters.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result
LOD	1.15 µg/mL ^[9]
LOQ	3.48 µg/mL ^[9]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters.

Parameter Varied	Variation	Observation
Flow Rate	± 0.1 mL/min (0.9 & 1.1 mL/min)	System suitability parameters met
Mobile Phase pH	± 0.2 units (pH 3.3 & 3.7)	System suitability parameters met
Organic Phase Composition	$\pm 2\%$ (38% & 42% Acetonitrile)	System suitability parameters met

Result: The method was found to be robust as the system suitability parameters remained within the acceptance criteria for all tested variations.

Conclusion

The developed RP-HPLC method for the quantification of **desvenlafaxine succinate** is simple, rapid, specific, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose of routine quality control analysis of **desvenlafaxine succinate** in bulk and pharmaceutical tablet formulations. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.

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